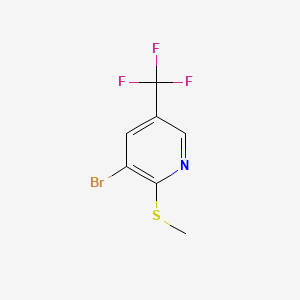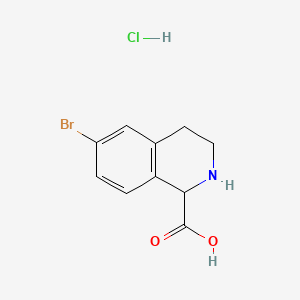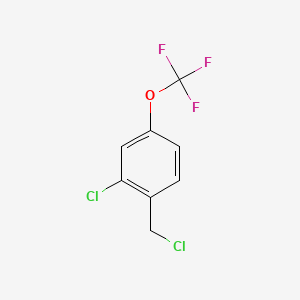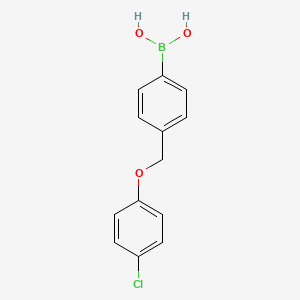
(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are a class of compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They are used in various fields including cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Molecular Structure Analysis
The molecular formula of “(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is C13H12BClO3. It has an average mass of 262.497 Da and a monoisotopic mass of 262.056793 Da .Chemical Reactions Analysis
Boronic acids, including “(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid”, are known to participate in various chemical reactions. They are used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds . They also participate in copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .Applications De Recherche Scientifique
-
Suzuki–Miyaura Coupling
- Field: Organic Chemistry
- Application: Boronic acids are used in Suzuki–Miyaura (SM) cross-coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions .
- Method: The process involves the use of a palladium catalyst to facilitate the coupling of an organoboron compound with an organic halide .
- Outcome: The result is a new carbon-carbon bond, which is a fundamental step in the synthesis of many organic compounds .
-
Protodeboronation of Pinacol Boronic Esters
- Field: Organic Synthesis
- Application: Pinacol boronic esters, which can be derived from boronic acids, are used in the protodeboronation process . This process is a part of a formal anti-Markovnikov alkene hydromethylation .
- Method: The process involves a radical approach to catalytically remove the boron group from 1°, 2°, and 3° alkyl boronic esters .
- Outcome: The result is a valuable transformation that has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
-
Borinic Acid Derivatives
- Field: Organic Chemistry
- Application: Borinic acids and their chelate derivatives are a subclass of organoboron compounds used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .
- Method: The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .
- Outcome: Borinic acids have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc. For instance, borinic acids catalyze regioselective functionalization of diols, carbohydrates or epoxide ring opening reactions .
-
Boron Quinolate Complexes
- Field: Organic Synthesis
- Application: Several electron-deficient borinic acids or boron quinolate complexes were obtained in modest to good yields .
- Method: The reaction seems compatible with a range of functional groups such as nitro, boronic ester, vinyl, etc .
- Outcome: The synthesis of borinic acid derivatives by transmetalation with ArBBr2 .
Orientations Futures
Propriétés
IUPAC Name |
[4-[(4-chlorophenoxy)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-5-7-13(8-6-12)18-9-10-1-3-11(4-2-10)14(16)17/h1-8,16-17H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAUMKIABBONKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681344 |
Source


|
| Record name | {4-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenoxy)methyl)phenyl)boronic acid | |
CAS RN |
1256358-72-1 |
Source


|
| Record name | {4-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

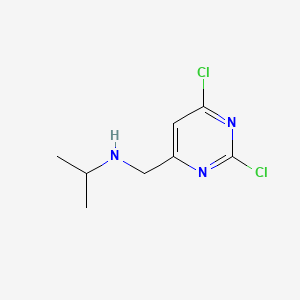
![1-Isopropyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B567696.png)
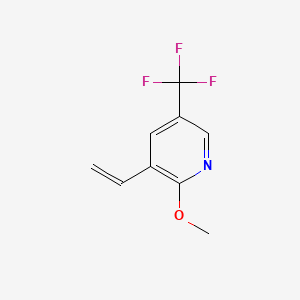

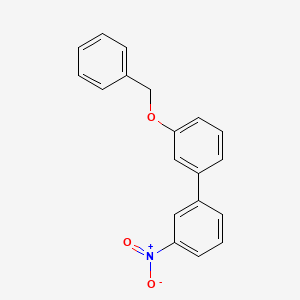
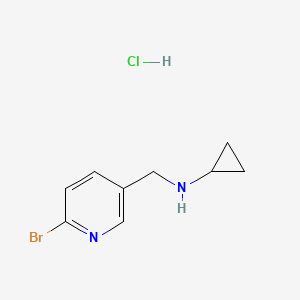
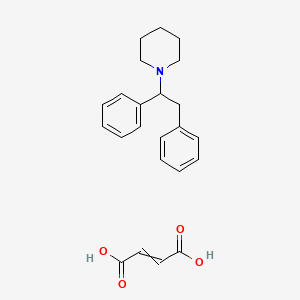
![6-Fluoro-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567709.png)
![Tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate](/img/structure/B567710.png)

![5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazole](/img/structure/B567712.png)
